
(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 1,3-benzodioxole-5-carboxylate
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Description
(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C14H13NO5 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
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Biological Activity
(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 1,3-benzodioxole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer effects, enzyme inhibition, and other pharmacological properties.
Chemical Structure
The compound consists of a 1,2-oxazole ring and a benzodioxole moiety. Its molecular formula is C15H15N2O4. The structural characteristics contribute to its biological properties, particularly in relation to its interactions with biological targets.
Anticancer Activity
Recent studies have focused on the anticancer properties of benzodioxole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential. This suggests that derivatives of benzodioxole can be promising candidates for cancer therapy due to their ability to inhibit DNA synthesis and promote cell death in cancerous cells .
Table 1: Cytotoxic Effects of Benzodioxole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5 | A549 | 25.0 | Induces apoptosis |
Compound 5 | C6 | 30.0 | Mitochondrial membrane disruption |
Compound 10 | NIH/3T3 (healthy) | >100 | Low toxicity |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BuChE). In one study, several derivatives were tested for their ability to inhibit these enzymes, which are crucial in neurotransmission and are targets in the treatment of Alzheimer’s disease. The results indicated that certain modifications on the benzodioxole structure significantly enhanced AChE inhibition while maintaining low toxicity levels .
Table 2: Enzyme Inhibition Data
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Compound 9 | 108 | >200 |
Compound 10 | 205 | 150 |
Compound 5 | No inhibition | No inhibition |
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For instance, compound 5 showed favorable docking scores with SIRT1, suggesting a potential mechanism for its anticancer activity through modulation of cellular metabolism and apoptosis pathways .
Case Studies
In practical applications, compounds derived from benzodioxole have been incorporated into drug formulations aimed at treating various cancers. A notable study highlighted the efficacy of a specific thiosemicarbazone derivative that exhibited potent anticancer activity while being less toxic to normal cells .
Properties
Molecular Formula |
C14H13NO5 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C14H13NO5/c1-8-11(9(2)20-15-8)6-17-14(16)10-3-4-12-13(5-10)19-7-18-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
UWVZCALPXHYBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.